4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine
Description
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine is a chemical compound with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.09 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FN2O2/c11-8-6(5-7(13)9(12)14-8)10(16)15-1-3-17-4-2-15/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOYASGEDJPMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 2,6-dichloro-5-fluoropyridine with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability.
Chemical Reactions Analysis
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine can be compared with other similar compounds, such as:
2-Chloro-5-fluoropyrimidine: Another fluorinated heterocyclic compound used in chemical synthesis.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A related compound with similar structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine, with the CAS number 680217-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Chemical Formula: C₁₀H₉Cl₂FN₂O₂
Molecular Weight: 279.1 g/mol
Melting Point: 132–133 °C
Synonyms: (2,6-Dichloro-5-fluoropyridin-3-yl)(morpholino)methanone
The compound features a morpholine ring substituted with a dichloro-fluoropyridine moiety, which is significant in enhancing its pharmacological properties.
Anticancer Activity
Research indicates that morpholine derivatives exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various morpholine derivatives against cancer cell lines, suggesting that modifications to the morpholine structure can lead to enhanced activity against specific tumors .
Antimicrobial Properties
Morpholine derivatives have shown antimicrobial activity against a range of pathogens. The presence of the pyridine ring in this compound may contribute to its efficacy against bacterial strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation .
Study 1: Anticancer Efficacy
In a study conducted on various morpholine derivatives, including this compound, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study measured cell viability using MTT assays and reported an IC50 value indicative of potent anticancer activity .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition zones in agar diffusion tests, suggesting its potential as a novel antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉Cl₂FN₂O₂ |
| Molecular Weight | 279.1 g/mol |
| Melting Point | 132–133 °C |
| CAS Number | 680217-88-3 |
| Anticancer Activity (IC50) | Significant (exact value varies by study) |
| Antimicrobial Activity | Effective against various strains |
Q & A
Q. What are the optimal synthetic routes for 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine, and how can purity be ensured?
The synthesis typically involves coupling a functionalized pyridine derivative with morpholine via a carbonyl linkage. A common approach is to react 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride with morpholine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification methods include recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to confirm purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR in deuterated DMSO or CDCl identify substituents (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine signals at δ 8.1–8.5 ppm) .
- IR : Stretching vibrations for the carbonyl group (C=O) appear near 1680–1700 cm, and morpholine C-O-C bands at 1100–1250 cm .
- Raman Spectroscopy : Useful for detecting pressure-induced conformational changes (e.g., shifts in C-H stretching modes at 2980–3145 cm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies between experimental and computational data (e.g., bond lengths or vibrational modes) require cross-validation:
- Multi-Technique Analysis : Combine X-ray crystallography, Raman, and IR to confirm molecular packing and hydrogen-bonding interactions .
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets and compare with experimental results .
- Statistical Validation : Use R-factors (<5%) and residual density maps in crystallographic refinement (e.g., SHELXL ).
Q. What computational methods are suitable for studying electronic effects of substituents on reactivity?
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituents like fluorine lower LUMO energy, enhancing electrophilicity .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. The morpholine moiety may act as a hydrogen-bond acceptor .
Q. How do solvent and temperature impact reaction mechanisms in derivative synthesis?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitution.
- Kinetic Studies : Monitor reaction progress via in situ FTIR or H NMR to identify rate-determining steps. For example, morpholine coupling to pyridine carbonyl chloride proceeds faster at 60°C .
Q. What structural changes occur under high-pressure conditions?
High-pressure Raman studies (0–3.5 GPa) reveal:
- Phase Transitions : Splitting of C-H stretching modes (2988–3145 cm) at ~1.7 GPa, indicating conformational changes in the morpholine ring .
- Hydrogen Bonding : Pressure enhances C-H···O interactions, altering crystal packing. X-ray diffraction under pressure is recommended for full structural analysis .
Q. How can this compound be applied in drug discovery, and what are key SAR considerations?
- Bioactivity Screening : Test against kinase targets (e.g., PI3K or mTOR) using fluorescence polarization assays. The dichloro-fluoropyridine group enhances binding to hydrophobic pockets .
- SAR Insights :
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
